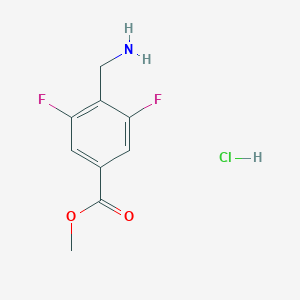
Methyl4-(aminomethyl)-3,5-difluorobenzoatehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride is a chemical compound with the molecular formula C9H11ClF2NO2 It is a derivative of benzoic acid, featuring an aminomethyl group and two fluorine atoms on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride typically involves a multi-step process. One common method starts with the nitration of methyl 3,5-difluorobenzoate to introduce a nitro group. This is followed by reduction of the nitro group to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution reactions can introduce various functional groups onto the benzene ring.
Aplicaciones Científicas De Investigación
Methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, while the fluorine atoms can enhance the compound’s binding affinity and stability. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(aminomethyl)benzoate hydrochloride: Similar structure but lacks the fluorine atoms.
Methyl 4-(aminomethyl)-3,5-dichlorobenzoate hydrochloride: Similar structure but with chlorine atoms instead of fluorine.
Methyl 4-(aminomethyl)-3,5-dimethylbenzoate hydrochloride: Similar structure but with methyl groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in methyl 4-(aminomethyl)-3,5-difluorobenzoate hydrochloride imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable tool in scientific research and industrial processes.
Propiedades
Fórmula molecular |
C9H10ClF2NO2 |
|---|---|
Peso molecular |
237.63 g/mol |
Nombre IUPAC |
methyl 4-(aminomethyl)-3,5-difluorobenzoate;hydrochloride |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)5-2-7(10)6(4-12)8(11)3-5;/h2-3H,4,12H2,1H3;1H |
Clave InChI |
GBIPNCFVSCBYLB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C(=C1)F)CN)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13562624.png)
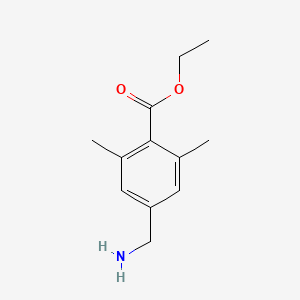
![2-(Furan-2-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B13562634.png)

![Tert-butyl 2-aminospiro[3.3]heptane-2-carboxylate](/img/structure/B13562649.png)
![2-({1-[(Tert-butoxy)carbonyl]piperidin-3-yl}methoxy)pyridine-4-carboxylicacid](/img/structure/B13562661.png)
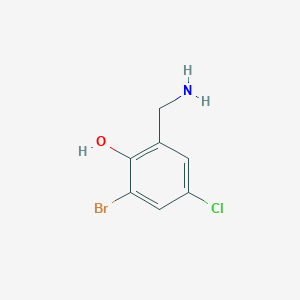
![Tert-butyl 1-(hydroxymethyl)-4-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13562678.png)
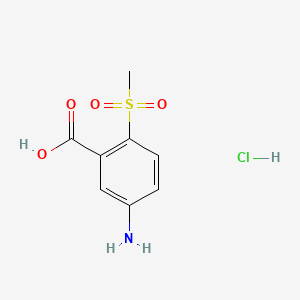
![1-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}methanaminedihydrochloride](/img/structure/B13562689.png)
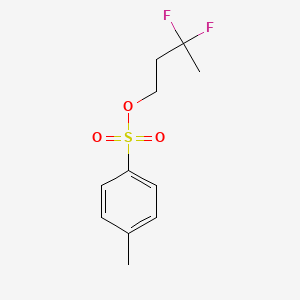
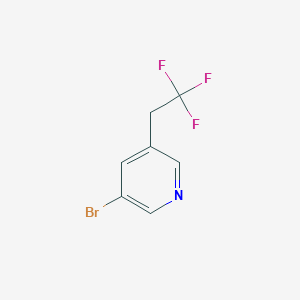
![Diethyl [(dibenzylamino)methyl]phosphonate](/img/structure/B13562706.png)
